molecular formula C10H9ClN6O B13995711 N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine CAS No. 7399-26-0

N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine

Cat. No.: B13995711
CAS No.: 7399-26-0
M. Wt: 264.67 g/mol
InChI Key: BTVPLSHPDHOUBE-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine is a heterocyclic compound that features a pyrimidine ring substituted with a nitroso group at the 5-position and a 4-chlorophenyl group at the N4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of the Nitroso Group: The nitroso group can be introduced via nitration reactions using reagents like sodium nitrite (NaNO2) in the presence of an acid.

    Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using 4-chloroaniline as a starting material.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-5-nitroso-pyrimidine-2,4,6-triamine: Similar structure but with a bromine atom instead of chlorine.

    N-(4-fluorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

CAS No.

7399-26-0

Molecular Formula

C10H9ClN6O

Molecular Weight

264.67 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)14-9-7(17-18)8(12)15-10(13)16-9/h1-4H,(H5,12,13,14,15,16)

InChI Key

BTVPLSHPDHOUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2N=O)N)N)Cl

Origin of Product

United States

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